(1S)-2-phenyl-1-(1,3-thiazol-2-yl)ethan-1-amine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S)-2-phenyl-1-(1,3-thiazol-2-yl)ethan-1-amine dihydrochloride is a chemical compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-2-phenyl-1-(1,3-thiazol-2-yl)ethan-1-amine dihydrochloride typically involves the reaction of a thiazole derivative with a phenyl-substituted ethanamine. One common method involves the condensation of 2-aminothiazole with phenylacetaldehyde under acidic conditions to form the desired product. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is isolated as a dihydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH can optimize the synthesis. The final product is typically purified using crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
(1S)-2-phenyl-1-(1,3-thiazol-2-yl)ethan-1-amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole derivative.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like acyl chlorides or anhydrides are used for amide formation, typically in the presence of a base such as triethylamine.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiazole derivatives.
Substitution: Amides and other substituted derivatives.
Scientific Research Applications
(1S)-2-phenyl-1-(1,3-thiazol-2-yl)ethan-1-amine dihydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has potential as a bioactive molecule, with studies exploring its antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent for various diseases, including neurological disorders and infections.
Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of (1S)-2-phenyl-1-(1,3-thiazol-2-yl)ethan-1-amine dihydrochloride depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The thiazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for binding to target proteins. The phenyl group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes.
Comparison with Similar Compounds
Similar Compounds
2-phenylthiazole: Lacks the ethanamine side chain but shares the thiazole and phenyl groups.
1-(1,3-thiazol-2-yl)ethan-1-amine: Similar structure but without the phenyl substitution.
2-aminothiazole: A simpler thiazole derivative with an amino group.
Uniqueness
(1S)-2-phenyl-1-(1,3-thiazol-2-yl)ethan-1-amine dihydrochloride is unique due to the combination of the thiazole ring, phenyl group, and ethanamine side chain. This structure provides a balance of hydrophilic and lipophilic properties, making it versatile for various applications. The presence of the dihydrochloride salt form enhances its solubility in aqueous solutions, which is advantageous for biological studies.
Properties
CAS No. |
2757961-63-8 |
---|---|
Molecular Formula |
C11H14Cl2N2S |
Molecular Weight |
277.2 g/mol |
IUPAC Name |
(1S)-2-phenyl-1-(1,3-thiazol-2-yl)ethanamine;dihydrochloride |
InChI |
InChI=1S/C11H12N2S.2ClH/c12-10(11-13-6-7-14-11)8-9-4-2-1-3-5-9;;/h1-7,10H,8,12H2;2*1H/t10-;;/m0../s1 |
InChI Key |
COCRUNVQUMOGMO-XRIOVQLTSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C2=NC=CS2)N.Cl.Cl |
Canonical SMILES |
C1=CC=C(C=C1)CC(C2=NC=CS2)N.Cl.Cl |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.